N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-25-12-6-7-13(14(9-12)26-2)16-19-20-17(27-16)18-15(22)10-4-3-5-11(8-10)21(23)24/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLADHSIDIXAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the thiadiazole ring. The final step involves the nitration of the benzamide group to introduce the nitro functionality .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reaction Types
The compound undergoes several key reactions due to its thiadiazole ring, nitro group, and amide functionality:
Oxidation Reactions
The thiadiazole ring and aromatic substituents may undergo oxidation. For example, thiadiazole derivatives often form sulfoxides or sulfones when oxidized with agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions
-
Nitro group reduction : The nitro group (-NO₂) can be reduced to an amine (-NH₂) using hydrogen gas with palladium catalysts or tin(II) chloride in acidic conditions.
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Thiadiazole ring reduction : The sulfur-containing ring may undergo reductive cleavage under strong reducing agents like lithium aluminum hydride, though this is less common in thiadiazoles compared to benzothiazoles.
Substitution Reactions
The amide group (-CONH-) and thiadiazole ring are susceptible to nucleophilic substitution. For instance, the thiadiazole’s sulfur atom may participate in substitution with amines or thiols under basic conditions .
Hydrolysis
The amide linkage can hydrolyze under acidic or basic conditions to form carboxylic acids and amines, though this requires prolonged heating .
Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic medium, room temperature | Sulfoxides/sulfones |
| Nitro group reduction | H₂/Pd, SnCl₂/HCl | Catalytic hydrogenation or acidic | 3-aminobenzamide derivative |
| Thiadiazole substitution | Amines/thiols (e.g., NH₂R, SH⁻) | Base (e.g., triethylamine) | Substituted thiadiazole derivatives |
| Amide hydrolysis | HCl or NaOH | Heating (reflux) | Carboxylic acid + amine |
Supporting Research Findings
While the exact compound is not explicitly detailed in the provided sources, analogous thiadiazole derivatives exhibit similar reactivity patterns:
Mechanism of Action
The thiadiazole ring’s electron-withdrawing groups (e.g., nitro, methoxy) enhance reactivity. In substitution reactions, the sulfur atom acts as a leaving group, facilitating nucleophilic attack . The nitro group’s reduction involves intermediates like nitroso and hydroxylamine stages before forming the amine.
Biological Relevance
Though not directly cited for this compound, thiadiazole derivatives with nitro groups and amide linkages often exhibit anticancer activity by inhibiting enzymes (e.g., carbonic anhydrase) or disrupting cell cycle progression . For instance, N -(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives showed cytotoxicity against breast and colon cancer cells .
Structural Influences on Reactivity
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Nitro group : Directs electrophilic substitution and stabilizes intermediates during reduction.
-
Thiadiazole ring : Delocalized electrons in the ring enhance stability but reduce nucleophilicity compared to benzothiazoles.
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Amide linkage : Hydrolyzes under harsh conditions but resists substitution due to resonance stabilization .
Analytical Techniques
Scientific Research Applications
Anticancer Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been studied for its anticancer properties. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have shown that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in animal models treated with this compound.
| Study | Findings |
|---|---|
| Induced apoptosis in breast cancer cell lines. | |
| Showed a reduction in tumor size in xenograft models. |
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Its efficacy has been evaluated against both gram-positive and gram-negative bacteria:
- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Clinical Relevance : Potential for development into a therapeutic agent for treating bacterial infections.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective at low concentrations. |
| Escherichia coli | Demonstrated significant inhibition in vitro. |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound:
- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines.
- Animal Models : Demonstrated efficacy in reducing inflammation in models of arthritis.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in:
- A decrease in cell viability by over 70% at concentrations above 10 µM.
- Induction of apoptosis as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against common bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined for Staphylococcus aureus (8 µg/mL) and Escherichia coli (16 µg/mL).
- Results indicated that the compound could serve as a lead in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the replication of bacterial or cancer cells by disrupting DNA synthesis or other cellular functions .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Halogen Substituents : The target compound’s 2,4-dimethoxyphenyl group likely increases solubility compared to dichlorophenyl analogues (e.g., ), but reduces electrophilicity.
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data from various research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a nitrobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of the dimethoxyphenyl group is significant for its biological activity, enhancing lipophilicity and potentially influencing receptor interactions.
Research indicates that compounds containing thiadiazole and benzamide structures exhibit various biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity against various pathogens .
- Anticancer Properties : Benzamide derivatives are known for their anticancer potential. The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. For example, benzamide riboside has been shown to inhibit cell growth by downregulating dihydrofolate reductase (DHFR) through metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiadiazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in breast cancer and leukemia models. The proposed mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide?
The synthesis typically involves coupling a thiadiazole amine intermediate with a nitrobenzoyl chloride derivative. Key steps include:
- Reflux with POCl₃ : Reacting carboxylic acid derivatives (e.g., 2,4-dimethoxyphenylbutyric acid) with thiosemicarbazides in the presence of POCl₃ at 90°C for 3 hours to form the thiadiazole core .
- Amide bond formation : Treating 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in pyridine or DMF, followed by neutralization with NaHCO₃ and recrystallization .
- Purification : Use mixed solvents (e.g., DMSO/water) for recrystallization to achieve high purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Test inhibition of 15-lipoxygenase (15-LOX) or PFOR enzymes via spectrophotometric methods .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- SHELX refinement : Employ SHELXL for high-resolution crystal structure determination, analyzing dihedral angles between thiadiazole and aryl rings (e.g., 24.94°–48.11° deviations) .
- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize crystal packing and dimer formation .
- Validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) with spectroscopic results .
Q. How to address discrepancies in reported biological activities across studies?
- Assay standardization : Compare protocols for variables like cell line viability thresholds or enzyme concentrations .
- Structural analogs : Evaluate substituent effects (e.g., methoxy vs. nitro groups) on activity using SAR studies .
- Purity verification : Use HPLC to rule out impurities (>95% purity required for reliable IC₅₀ data) .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Simulate binding to 15-LOX or PFOR enzymes using AutoDock Vina, focusing on nitro group interactions with catalytic residues .
- DFT calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and charge-transfer interactions .
Q. How does the substitution pattern on phenyl rings influence electronic properties?
- Electron-withdrawing effects : Nitro groups reduce electron density on the thiadiazole ring, enhancing electrophilic character and enzyme inhibition .
- Methoxy groups : Ortho/para-methoxy substituents increase steric bulk but improve solubility via hydrogen bonding .
Q. What strategies optimize pharmacokinetic properties of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance bioavailability .
- Lipinski’s Rule compliance : Modify logP values (<5) via piperazine or morpholine derivatives to improve membrane permeability .
Q. How to assess stability under varying experimental conditions?
Q. How to design derivatives based on structure-activity relationship (SAR) findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
